molecular formula C14H11N3O2 B15006141 2-(4-Methylphenyl)-6-nitro-2H-indazole

2-(4-Methylphenyl)-6-nitro-2H-indazole

Cat. No.: B15006141
M. Wt: 253.26 g/mol
InChI Key: WAXYLNFKWFMYDT-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-6-nitro-2H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of the 4-methylphenyl and 6-nitro groups on the indazole core imparts unique chemical and physical properties to this compound. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-6-nitro-2H-indazole typically involves the following steps:

    Nitration of 4-Methylphenylhydrazine: The starting material, 4-methylphenylhydrazine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

    Cyclization: The nitrated product undergoes cyclization with an appropriate reagent, such as a carboxylic acid derivative, to form the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-6-nitro-2H-indazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Reduction: 2-(4-Methylphenyl)-6-amino-2H-indazole.

    Substitution: Various substituted indazole derivatives depending on the electrophilic reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-6-nitro-2H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-6-nitro-2H-indazole is unique due to the presence of both the 4-methylphenyl and 6-nitro groups, which impart distinct chemical and biological properties. Its ability to undergo specific chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

2-(4-methylphenyl)-6-nitroindazole

InChI

InChI=1S/C14H11N3O2/c1-10-2-5-12(6-3-10)16-9-11-4-7-13(17(18)19)8-14(11)15-16/h2-9H,1H3

InChI Key

WAXYLNFKWFMYDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)[N+](=O)[O-]

Origin of Product

United States

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